tert-Butyl 2-chloro-3-oxobutanoate

Cephalosporin synthesis β-lactam antibiotics Human leukocyte elastase inhibitors

tert-Butyl 2-chloro-3-oxobutanoate (CAS: 7304-72-5) is a chlorinated β-keto ester with the molecular formula C₈H₁₃ClO₃. It is primarily used as a versatile small molecule scaffold and intermediate in organic synthesis.

Molecular Formula C8H13ClO3
Molecular Weight 192.64 g/mol
CAS No. 7304-72-5
Cat. No. B1340363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-chloro-3-oxobutanoate
CAS7304-72-5
Molecular FormulaC8H13ClO3
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)OC(C)(C)C)Cl
InChIInChI=1S/C8H13ClO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,1-4H3
InChIKeyZTHHPFWQCBJKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-chloro-3-oxobutanoate (CAS: 7304-72-5): A Chlorinated β-Keto Ester Building Block for Pharma and Agrochemical R&D


tert-Butyl 2-chloro-3-oxobutanoate (CAS: 7304-72-5) is a chlorinated β-keto ester with the molecular formula C₈H₁₃ClO₃ [1]. It is primarily used as a versatile small molecule scaffold and intermediate in organic synthesis . The compound features a tert-butyl ester, a ketone, and an α-chloro substituent . This α-chloro group is susceptible to nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Why tert-Butyl 2-chloro-3-oxobutanoate Cannot Be Directly Replaced by Common Analogs


The unique combination of an α-chloro group and a bulky tert-butyl ester in tert-butyl 2-chloro-3-oxobutanoate confers distinct reactivity and selectivity that are not replicated by simple analogs. While similar chlorinated β-keto esters like the ethyl or methyl analogs exist, they do not possess the same steric and electronic properties . The tert-butyl group, for instance, significantly enhances stability and lipophilicity compared to smaller alkyl esters . Substitution with a 4-chloro regioisomer or a bromo analog alters the nucleophilic substitution pathway and reaction outcomes . Therefore, generic substitution without considering these key structural differences can lead to failed syntheses, altered yields, or compromised biological activity in target molecules .

Quantitative Differentiation of tert-Butyl 2-chloro-3-oxobutanoate (7304-72-5)


Enhanced Reactivity of tert-Butyl Ester vs. Ethyl Ester in Cephalosporin Intermediate Synthesis

The tert-butyl ester group is critical for achieving potent enzyme inhibition in cephalosporin derivatives. While direct head-to-head data for tert-butyl 2-chloro-3-oxobutanoate versus its ethyl analog is not available, class-level inference from studies on cephalosporin tert-butyl esters demonstrates that the tert-butyl group is essential for high activity. In a series of C-7-substituted cephalosporin tert-butyl esters, compounds with small, α-oriented, electron-withdrawing groups showed the greatest activity against human leukocyte elastase [1]. This suggests that the tert-butyl ester moiety, present in the target compound, is a key structural feature for developing potent β-lactam-based inhibitors, differentiating it from ethyl or methyl analogs which would produce less active or inactive esters.

Cephalosporin synthesis β-lactam antibiotics Human leukocyte elastase inhibitors

Precise Molecular Scaffold for Nucleophilic Substitution at the α-Position

The α-chloro group in tert-butyl 2-chloro-3-oxobutanoate is positioned for nucleophilic substitution reactions . The bulky tert-butyl group, while not directly involved in the substitution, influences the reaction by increasing steric hindrance [1]. This contrasts with the bromo analog (tert-butyl 2-bromo-3-oxobutanoate), where the better leaving group ability of bromide could lead to different reaction rates and potentially different product distributions .

Nucleophilic substitution SN2 reactions Steric hindrance

Defined Physicochemical Properties for Process Development and Formulation

The compound's computed LogP is 1.84 [1]. This value indicates its lipophilicity, which is a key determinant of solubility in organic solvents, membrane permeability, and potential for bioaccumulation. The tert-butyl group contributes to this enhanced lipophilicity compared to methyl or ethyl esters [2]. The compound's hydrogen bond acceptor count is 2, and donor count is 0 [1].

Physicochemical properties LogP Solubility

Commercial Availability and Purity Specifications for Research-Grade Procurement

The compound is commercially available from multiple vendors with a standard purity specification of 95% . It is offered in various pack sizes ranging from 100 mg to 2.5 g [1]. This ready availability and defined purity (≥95%) make it a practical choice for research and development, contrasting with less common analogs like tert-butyl 2-chloro-3-oxopentanoate (CAS: 141339-90-4), which may have longer lead times or limited suppliers [2].

Commercial availability Purity Supply chain

Key Application Scenarios for tert-Butyl 2-chloro-3-oxobutanoate (CAS: 7304-72-5)


Synthesis of Cephalosporin Antibiotic Intermediates

The tert-butyl ester moiety is critical for the activity of cephalosporin-based human leukocyte elastase inhibitors [1]. The target compound, tert-butyl 2-chloro-3-oxobutanoate, can serve as a starting material or intermediate for introducing the necessary α-chloro-β-keto ester functionality into the cephalosporin scaffold. This is particularly relevant for developing new β-lactam antibiotics or enzyme inhibitors. The use of the tert-butyl ester is essential, as the corresponding ethyl or methyl esters would likely result in inactive compounds based on structure-activity relationships [1].

Nucleophilic Substitution to Access Diversified Building Blocks

The α-chloro group in tert-butyl 2-chloro-3-oxobutanoate is a handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles (amines, thiols, alkoxides) to generate diverse β-keto ester derivatives . This is a common strategy in medicinal chemistry to explore structure-activity relationships around a core scaffold. The tert-butyl ester provides a stable protecting group that can be removed under acidic conditions at a later stage of the synthesis .

Precursor for Heterocyclic Compound Synthesis

As a β-keto ester, tert-butyl 2-chloro-3-oxobutanoate is a valuable precursor for synthesizing various heterocyclic compounds, which are common motifs in pharmaceuticals and agrochemicals [2]. The α-chloro substituent adds an additional point of diversification, enabling the synthesis of more complex and densely functionalized heterocycles through cyclocondensation reactions with hydrazines, guanidines, or amidines [3]. This application leverages the compound's ability to participate in both nucleophilic substitution and carbonyl condensation chemistry.

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